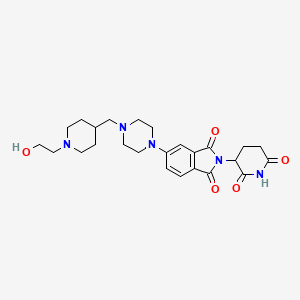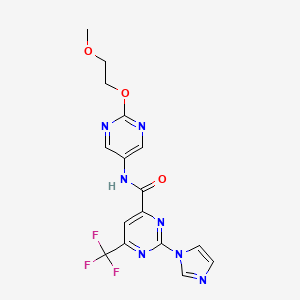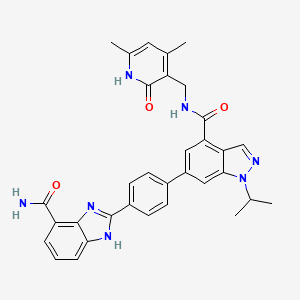
Parp/ezh2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp/ezh2-IN-2 is a compound that functions as a dual inhibitor of Poly ADP-ribose polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2). This compound has garnered significant attention due to its potential in cancer treatment, particularly in tumors with BRCA1/2 mutations or homologous recombination repair defects. The combination of PARP and EZH2 inhibition aims to overcome resistance mechanisms and enhance the efficacy of cancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp/ezh2-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical synthesis literature or patents. Generally, the synthesis involves:
- Preparation of key intermediates through organic reactions such as alkylation, acylation, and cyclization.
- Coupling of intermediates under controlled conditions to form the final compound.
- Purification of the final product using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards. The use of automated reactors and continuous flow chemistry can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Parp/ezh2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Parp/ezh2-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the mechanisms of PARP and EZH2 inhibition.
Biology: Investigates the role of PARP and EZH2 in DNA damage repair and epigenetic regulation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in overcoming resistance to existing therapies.
作用機序
Parp/ezh2-IN-2 exerts its effects by inhibiting both PARP and EZH2 enzymes. PARP is involved in DNA single-strand break repair, while EZH2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). By inhibiting these enzymes, this compound disrupts DNA repair processes and epigenetic modifications, leading to synthetic lethality in cancer cells with defective homologous recombination repair .
類似化合物との比較
Similar Compounds
Tazemetostat: An EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
Olaparib: A PARP inhibitor used in the treatment of BRCA-mutant ovarian and breast cancers.
GSK126: Another EZH2 inhibitor with potential anticancer activity.
Uniqueness
Parp/ezh2-IN-2 is unique in its dual inhibition of both PARP and EZH2, which allows it to target multiple pathways involved in cancer progression and resistance. This dual inhibition strategy enhances its therapeutic potential compared to single-target inhibitors .
特性
分子式 |
C33H31N7O3 |
|---|---|
分子量 |
573.6 g/mol |
IUPAC名 |
6-[4-(4-carbamoyl-1H-benzimidazol-2-yl)phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide |
InChI |
InChI=1S/C33H31N7O3/c1-17(2)40-28-14-22(13-24(26(28)16-36-40)32(42)35-15-25-18(3)12-19(4)37-33(25)43)20-8-10-21(11-9-20)31-38-27-7-5-6-23(30(34)41)29(27)39-31/h5-14,16-17H,15H2,1-4H3,(H2,34,41)(H,35,42)(H,37,43)(H,38,39) |
InChIキー |
QCDZWDMYQRCVLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)C5=NC6=C(C=CC=C6N5)C(=O)N)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


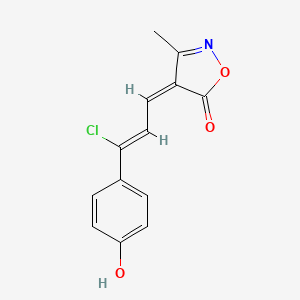
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)


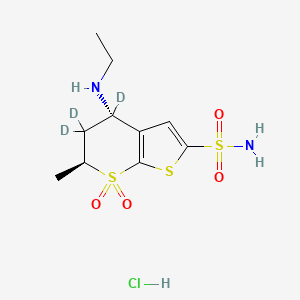
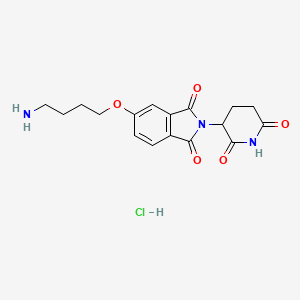

![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
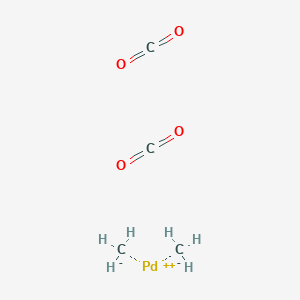
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
